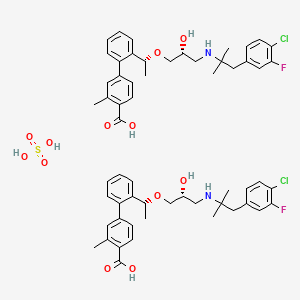
Encaleret sulfate anhydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Encaleret sulfate anhydrous is a potent oral short-acting calcium-sensing receptor antagonist. It is primarily investigated for its potential therapeutic applications in treating conditions such as autosomal dominant hypocalcemia type 1. This compound functions as a negative allosteric modulator of the calcium-sensing receptor, which plays a crucial role in regulating parathyroid hormone secretion and maintaining calcium homeostasis .
Vorbereitungsmethoden
The synthesis of encaleret sulfate anhydrous involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Encaleret sulfate anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Encaleret sulfate anhydrous has several scientific research applications, including:
Chemistry: It is used as a research tool to study calcium-sensing receptor modulation and its effects on calcium homeostasis.
Biology: It is used to investigate the role of calcium-sensing receptors in various biological processes, including parathyroid hormone secretion and renal calcium reabsorption.
Medicine: It is being studied as a potential treatment for conditions such as autosomal dominant hypocalcemia type 1, where it has shown promise in normalizing mineral levels and improving patient outcomes.
Industry: It is used in the development of new therapeutic agents targeting calcium-sensing receptors
Wirkmechanismus
Encaleret sulfate anhydrous exerts its effects by acting as a negative allosteric modulator of the calcium-sensing receptor. This receptor is a G-protein-coupled receptor that senses changes in extracellular calcium levels. By binding to the receptor, this compound decreases its sensitivity to calcium, leading to increased parathyroid hormone secretion and improved calcium homeostasis. The molecular targets and pathways involved include the calcium-sensing receptor and downstream signaling pathways that regulate parathyroid hormone secretion and renal calcium reabsorption .
Vergleich Mit ähnlichen Verbindungen
Encaleret sulfate anhydrous is unique in its potent and short-acting modulation of the calcium-sensing receptor. Similar compounds include other calcium-sensing receptor antagonists, such as:
Cinacalcet: A calcimimetic agent that increases the sensitivity of the calcium-sensing receptor to extracellular calcium, leading to decreased parathyroid hormone secretion.
Etelcalcetide: A peptide-based calcimimetic that also increases the sensitivity of the calcium-sensing receptor to calcium.
Compared to these compounds, this compound offers a different mechanism of action by decreasing the receptor’s sensitivity to calcium, making it a valuable tool for studying and potentially treating conditions related to calcium homeostasis .
Eigenschaften
CAS-Nummer |
787584-79-6 |
|---|---|
Molekularformel |
C58H68Cl2F2N2O12S |
Molekulargewicht |
1126.1 g/mol |
IUPAC-Name |
4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid;sulfuric acid |
InChI |
InChI=1S/2C29H33ClFNO4.H2O4S/c2*1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20;1-5(2,3)4/h2*5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35);(H2,1,2,3,4)/t2*19-,22-;/m11./s1 |
InChI-Schlüssel |
WSNVXWWLBYSQIM-DMHHVDOYSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.OS(=O)(=O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



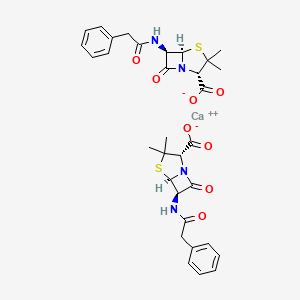
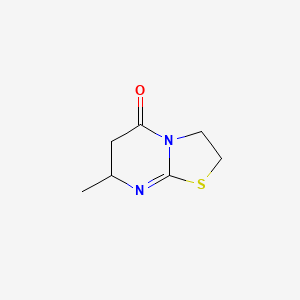


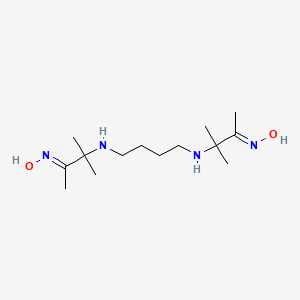
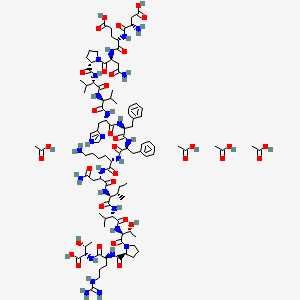
![(3E)-3-[(Z)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858992.png)
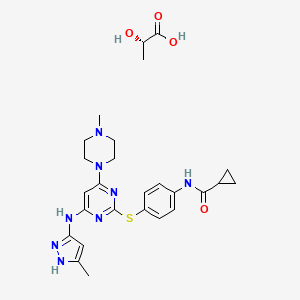
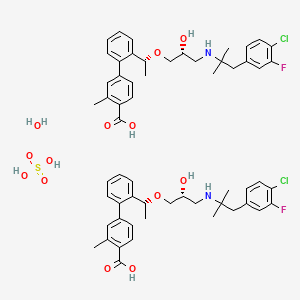

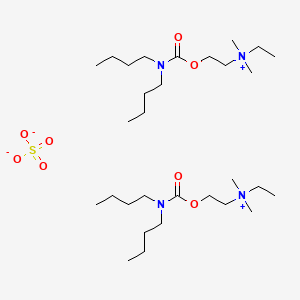
![[7-Hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10859027.png)
![(10S,13S,17S)-3-[[(10S,13S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10859029.png)
